3,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
3,8-Dimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromen-4-one family Chromen-4-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Scientific Research Applications
3,8-Dimethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
- 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
- 6,8-Dihydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone
Uniqueness
3,8-Dimethoxy-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61885-18-5 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-7-11(15-3)10(13)8-5-4-6-9(14-2)12(8)16-7/h4-6H,1-3H3 |
InChI Key |
MHYMWQBVLNEHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OC)OC |
Origin of Product |
United States |
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